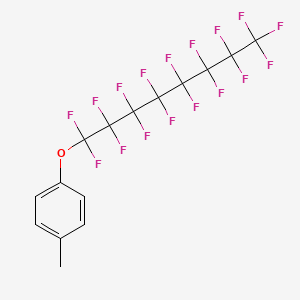![molecular formula C10H15F2NO3 B12084064 (2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid](/img/structure/B12084064.png)
(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid is a chiral compound that features a cyclohexyl ring substituted with two fluorine atoms and a formamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized with the introduction of fluorine atoms at the 4,4-positions. This can be achieved through halogenation reactions using reagents such as fluorine gas or other fluorinating agents.
Introduction of the Formamido Group: The formamido group is introduced via a formylation reaction, where a formylating agent such as formic acid or formamide is used.
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the cyclohexylformamido intermediate with a propanoic acid derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of (2R)-2-[(4,4-Difluorocyclohexyl)amino]propanoic acid.
Substitution: Formation of substituted cyclohexyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and formamido group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Similar Compounds:
(2R)-2-[(4,4-Difluorocyclohexyl)amino]propanoic acid: Similar structure but with an amino group instead of a formamido group.
(2R)-2-[(4,4-Difluorocyclohexyl)carboxamido]propanoic acid: Similar structure but with a carboxamido group instead of a formamido group.
(2R)-2-[(4,4-Difluorocyclohexyl)hydroxy]propanoic acid: Similar structure but with a hydroxy group instead of a formamido group.
Uniqueness: The presence of the formamido group in this compound imparts unique properties, such as specific binding affinities and reactivity profiles, distinguishing it from other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C10H15F2NO3 |
|---|---|
Peso molecular |
235.23 g/mol |
Nombre IUPAC |
(2R)-2-[(4,4-difluorocyclohexanecarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C10H15F2NO3/c1-6(9(15)16)13-8(14)7-2-4-10(11,12)5-3-7/h6-7H,2-5H2,1H3,(H,13,14)(H,15,16)/t6-/m1/s1 |
Clave InChI |
PPCMVYBULIEAOD-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)C1CCC(CC1)(F)F |
SMILES canónico |
CC(C(=O)O)NC(=O)C1CCC(CC1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)
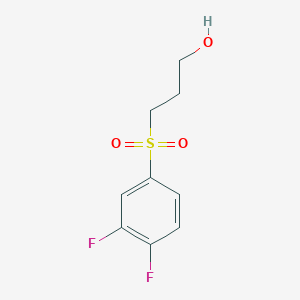
![{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12084002.png)

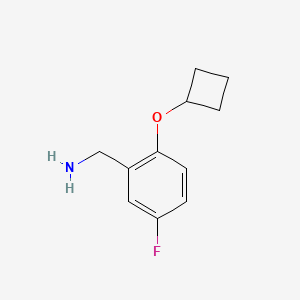
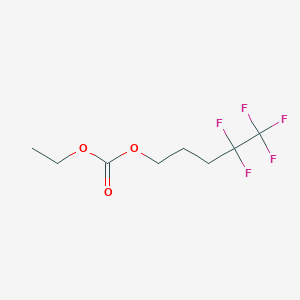

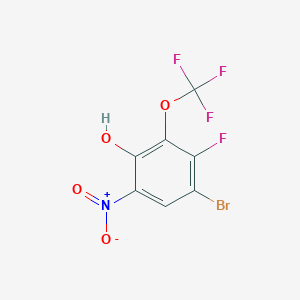
![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)

![Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol](/img/structure/B12084061.png)
